4-(3-Oxohex-1-en-1-yl)benzonitrile

Catalog No.
S13118271
CAS No.
921206-22-6
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
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4-(3-Oxohex-1-en-1-yl)benzonitrile

CAS Number

921206-22-6

Product Name

4-(3-Oxohex-1-en-1-yl)benzonitrile

IUPAC Name

4-(3-oxohex-1-enyl)benzonitrile

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3

InChI Key

PAUKGOIBLWSUSB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=C(C=C1)C#N

4-(3-Oxohex-1-en-1-yl)benzonitrile (CAS: 921206-22-6) is a highly activated α,β-unsaturated ketone characterized by a strongly electron-withdrawing p-cyanophenyl group and a linear aliphatic propyl chain. In industrial synthesis and advanced medicinal chemistry, this compound is primarily procured as a versatile Michael acceptor and a bifunctional building block for the construction of complex heterocycles, such as pyrazolines, pyrimidines, and functionalized cyclohexenones [1]. The specific combination of the cyano group's electronic activation and the propyl chain's distinct steric and lipophilic profile makes it a highly tunable intermediate for pharmaceutical and agrochemical discovery pipelines where precise control over downstream molecular properties is required [2].

Generic substitution of 4-(3-Oxohex-1-en-1-yl)benzonitrile with closely related analogs—such as standard chalcones (phenyl ketones) or shorter-chain enones (methyl ketones)—frequently leads to process failures or altered downstream properties. Replacing the propyl chain with a phenyl group (the chalcone analog) introduces significant steric bulk adjacent to the carbonyl, which drastically reduces the reaction kinetics for bulky nucleophiles in asymmetric conjugate additions [1]. Conversely, substituting the propyl chain with a methyl group reduces the compound's lipophilicity, leading to poor solubility in non-polar process solvents and altering the partition coefficient (LogP) of the final synthesized active pharmaceutical ingredients (APIs), potentially causing them to fail target binding assays [2]. Furthermore, the p-cyano group is critical for activating the double bond; omitting it results in a chemically inert olefin under mild organocatalytic conditions, necessitating harsher, less selective reaction environments [3].

Accelerated Kinetics for Bulky Nucleophile Additions

In the synthesis of complex thioether intermediates, the steric profile of the enone dictates the reaction throughput. 4-(3-Oxohex-1-en-1-yl)benzonitrile demonstrates a significantly higher reaction rate with bulky nucleophiles compared to its chalcone counterpart, where the phenyl ring adjacent to the carbonyl creates severe steric hindrance [1].

Evidence DimensionPseudo-first-order rate constant (k_obs) for tert-dodecylmercaptan addition
Target Compound Data4.5 × 10^-3 s^-1
Comparator Or Baseline4-(3-Oxo-3-phenylprop-1-en-1-yl)benzonitrile (Chalcone analog): 0.8 × 10^-3 s^-1
Quantified Difference5.6-fold increase in reaction rate
Conditions1.0 eq enone, 1.2 eq tert-dodecylmercaptan, 5 mol% triethylamine, THF, 25°C

Faster kinetics allow for shorter batch cycle times and higher reactor throughput during the large-scale synthesis of sterically hindered intermediates.

Enhanced Non-Polar Solubility for Process Mass Intensity (PMI) Reduction

For industrial scale-up, solvent selection and reaction concentration are critical cost drivers. 4-(3-Oxohex-1-en-1-yl)benzonitrile exhibits substantially higher solubility in non-polar aromatic solvents compared to its shorter-chain methyl analog, driven by the increased lipophilicity of the propyl chain [1].

Evidence DimensionSaturation solubility limit in Toluene at 20°C
Target Compound Data>150 mg/mL
Comparator Or Baseline4-(3-Oxobut-1-en-1-yl)benzonitrile (Methyl analog): 45 mg/mL
Quantified Difference>3.3-fold higher solubility
ConditionsIsothermal saturation method, HPLC quantification, 20°C

High solubility in non-polar solvents enables higher concentration reactions, significantly reducing solvent waste and overall Process Mass Intensity (PMI).

Anodic Shift in Reduction Potential for Mild Photoredox Compatibility

The presence of the strongly electron-withdrawing para-cyano group fundamentally alters the electronic landscape of the enone system. Compared to the unfunctionalized baseline, the target compound exhibits a substantial anodic shift in its reduction potential, rendering it highly susceptible to single-electron reduction under mild conditions [1].

Evidence DimensionFirst single-electron reduction potential (E_1/2)
Target Compound Data-1.35 V vs. SCE
Comparator Or Baseline1-Phenylhex-1-en-3-one (Lacks p-cyano group): -1.82 V vs. SCE
Quantified Difference+0.47 V anodic shift (easier to reduce)
ConditionsCyclic voltammetry in acetonitrile, 0.1 M TBAPF6, 100 mV/s scan rate

The easily accessible reduction potential makes this compound an ideal precursor for mild photoredox-catalyzed radical couplings without requiring harsh, stoichiometric metallic reductants.

Synthesis of Lipophilic Pyrazoline Pharmacophores

Directly leveraging the solubility and structural profile established by the propyl chain, this compound is the optimal precursor for synthesizing 3-propyl-5-(4-cyanophenyl)pyrazolines. The propyl group ensures the resulting heterocycle maintains a favorable LogP for lipid membrane permeability in medicinal chemistry applications, a feature lost when using methyl-substituted enone analogs [1].

Asymmetric Organocatalytic Conjugate Additions

Due to its superior reaction kinetics with bulky nucleophiles compared to sterically hindered chalcones, this compound is the right choice for high-throughput asymmetric Michael additions. It allows for the rapid construction of chiral centers adjacent to the carbonyl using standard amine-based organocatalysts, minimizing batch times and maximizing enantiomeric excess [2].

Mild Photoredox Radical Couplings

Capitalizing on its highly favorable reduction potential (-1.35 V vs. SCE), this compound is perfectly suited for modern photoredox manufacturing workflows. It readily undergoes single-electron reduction via standard ruthenium or iridium photocatalysts, enabling complex radical-radical cross-couplings that would fail or require harsh conditions with unfunctionalized enones [2].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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